Orotidylic acid

Description

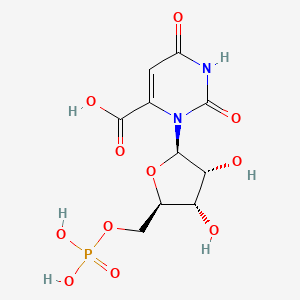

Structure

3D Structure

Properties

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOBSHFOBAOFBF-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944090 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2149-82-8 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Orotidylic Acid Biosynthesis Pathway in Mammals

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo biosynthesis of pyrimidine (B1678525) nucleotides is a fundamental metabolic pathway essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] In mammals, this pathway culminates in the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3] The formation of orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is a critical penultimate step in this process.[4] The pathway is tightly regulated to meet the cellular demands for pyrimidines, particularly in proliferating cells, making it a key target for therapeutic intervention in diseases like cancer and autoimmune disorders.[5][6] This guide provides a comprehensive technical overview of the mammalian orotidylic acid biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, quantitative data, and relevant experimental protocols.

The Core Biosynthetic Pathway

In mammals, the six steps of de novo UMP synthesis are catalyzed by just three proteins, two of which are large multifunctional enzymes that facilitate metabolic channeling.[7][8] This organization is believed to enhance catalytic efficiency and coordinate the regulation of the pathway.[9]

-

CAD Trimer: The first three steps are catalyzed by a single 243 kDa polypeptide known as CAD , named for its three enzymatic domains: C arbamoyl-phosphate synthetase II, A spartate transcarbamylase, and D ihydroorotase.[10][11] This cytosolic enzyme exists as a hexamer.[5][11]

-

Dihydroorotate (B8406146) Dehydrogenase (DHODH): The fourth step is catalyzed by DHODH, an enzyme anchored to the inner mitochondrial membrane.[7][12]

-

UMP Synthase (UMPS): The final two steps, the formation and subsequent conversion of orotidylic acid, are catalyzed by the bifunctional enzyme UMP Synthase (UMPS) .[13][14] UMPS contains the Orotate (B1227488) phosphoribosyltransferase (OPRT) and Orotidine-5'-phosphate decarboxylase (ODC) domains.[6][13]

The sequential reactions are as follows:

-

Step 1-3 (catalyzed by CAD): Glutamine, 2 ATP, and HCO₃⁻ are converted to Dihydroorotate.[15]

-

Step 4 (catalyzed by DHODH): Dihydroorotate is oxidized to Orotate.[1][16]

-

Step 5 (catalyzed by UMPS-OPRT domain): Orotate reacts with 5-phosphoribosyl-α-pyrophosphate (PRPP) to form Orotidine 5'-monophosphate (OMP), also known as orotidylic acid.[7]

-

Step 6 (catalyzed by UMPS-ODC domain): OMP is decarboxylated to yield Uridine 5'-monophosphate (UMP).[7][13]

Caption: The mammalian de novo pyrimidine biosynthesis pathway to UMP.

Regulation of the Pathway

The de novo pyrimidine pathway is meticulously regulated to match the cell's metabolic state and proliferative status. The primary control point is the CAD enzyme.[5][8]

-

Allosteric Regulation: The carbamoyl phosphate synthetase II (CPS-II) domain of CAD is allosterically inhibited by the downstream product UTP, representing a classic feedback inhibition mechanism.[8][15] Conversely, it is allosterically activated by PRPP, the substrate for both purine (B94841) and pyrimidine synthesis, thus coordinating the two pathways.[5][15]

-

Phosphorylation: The activity of CAD is further modulated by phosphorylation events driven by key signaling cascades.[17]

-

MAPK (Mitogen-Activated Protein Kinase): Phosphorylation by MAPK enhances CAD's sensitivity to the activator PRPP and converts UTP from an inhibitor to a modest activator.[5]

-

PKA (Protein Kinase A): PKA-mediated phosphorylation overcomes the feedback inhibition by UTP.[5]

-

mTORC1/S6K: The mTORC1 pathway can activate CAD via S6 kinase (S6K1) phosphorylation, linking nucleotide synthesis to nutrient availability and growth signals.[5][10]

-

This regulation is particularly crucial during the cell cycle, with pathway activity increasing 1.9-fold during the S phase to meet the high demand for DNA synthesis.[17][18]

Caption: Allosteric and phosphorylation-based regulation of the CAD enzyme.

Quantitative Data

Quantitative understanding of enzyme kinetics is vital for drug development and metabolic modeling. The following tables summarize key kinetic parameters for human pathway enzymes and inhibitory constants for prominent DHODH inhibitors.

Table 1: Kinetic Parameters of Human Pyrimidine Biosynthesis Enzymes

| Enzyme Domain | Substrate | K_M (µM) | K_D (µM) | Reference(s) |

| UMPS (OPRT) | Orotate | - | 280 | [19] |

| PRPP | - | 33 | [19] | |

| OMP | - | 3 | [19] | |

| DHODH | Dihydroorotate | 15 - 40 | - | [20] |

Note: Comprehensive kinetic data for the individual domains of the large, multifunctional CAD enzyme in mammals is complex and less frequently reported than for its monofunctional counterparts in other organisms.

Table 2: Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)

| Inhibitor | IC₅₀ (nM) | Type of Inhibition | Reference(s) |

| Brequinar (DUP785) | 5.2 | Potent Inhibitor | [21] |

| Teriflunomide (A77 1726) | 411 | Active metabolite of Leflunomide | [16] |

| Leflunomide | - | Pro-drug, inhibits DHODH | [22][23] |

| Farudodstat (ASLAN003) | 35 | Orally Active | [21] |

| AG-636 | 17 | Reversible, Selective | [21] |

| Indoluidin D | 210 | - | [16] |

Experimental Protocols

Studying the orotidylic acid pathway requires robust enzymatic assays. Below are detailed methodologies for assessing the activities of the key enzymes UMPS (OPRT domain) and DHODH.

Protocol: Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol measures the conversion of orotate to OMP. Two common methods are presented: a radiometric assay and a more recent fluorometric assay.

Method A: Radiometric Assay (adapted from[24])

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 500 µL) containing:

-

10 mM KH₂PO₄-K₂HPO₄ (pH 8.3)

-

4 mM MgCl₂

-

0.5 mM DTT

-

1 mM PRPP

-

10 µM [³H]-orotic acid (or other radiolabeled orotate)

-

Cell lysate or purified enzyme (e.g., 200 µg total protein)

-

-

Enzyme Reaction: Incubate the mixture at 37°C for 15-60 minutes.

-

Stopping the Reaction: Terminate the reaction by adding perchloric acid or by heat inactivation.

-

Separation: Separate the radiolabeled product ([³H]-OMP) from the unreacted substrate ([³H]-orotic acid). This can be achieved using polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) or by binding to PEI-impregnated filter paper, where OMP binds and orotate is washed away with 0.1 M sodium chloride.[24]

-

Quantification: Measure the radioactivity of the product spot/filter using a scintillation counter.

-

Calculation: Calculate the specific activity based on the amount of product formed per unit time per milligram of protein.

Method B: Fluorometric Assay (adapted from[25][26])

This method relies on the selective fluorogenic reaction of 4-trifluoromethylbenzamidoxime (4-TFMBAO) with the substrate, orotic acid. The decrease in fluorescence corresponds to OPRT activity.

-

Enzyme Reaction: Prepare the same reaction mixture as in Method A (Step 1), but using non-radioactive orotic acid (e.g., 2.5–10 µM). Incubate at 37°C for 15-60 minutes.[25]

-

Fluorogenic Reaction: Take an aliquot of the enzyme reaction mixture at different time points. Add 4-TFMBAO under basic conditions.

-

Heating: Heat the mixture at 80°C for approximately 4 minutes to develop the fluorescent product.[26]

-

Fluorescence Measurement: Measure the fluorescence using a spectrofluorometer with excitation and emission wavelengths of 340 nm and 460 nm, respectively.[26]

-

Calculation: The OPRT activity is calculated by quantifying the decrease in orotic acid concentration over time, based on a standard curve of orotic acid fluorescence.

Caption: General experimental workflow for OPRT enzyme activity assays.

Protocol: Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This spectrophotometric assay measures the oxidation of dihydroorotate to orotate by monitoring the reduction of an electron acceptor.

-

Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), and cofactors such as decylubiquinone (B1670182) and flavin mononucleotide (FMN).

-

Enzyme and Substrate: Add purified DHODH enzyme or mitochondrial extracts to the reaction buffer in a quartz cuvette.

-

Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid.[21]

-

Measurement: Monitor the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Inhibitor Screening: To determine the IC₅₀ of a potential inhibitor, perform the assay with varying concentrations of the compound and measure the corresponding reduction in enzyme activity.

-

Calculation: Calculate enzyme activity from the rate of change in absorbance, using the molar extinction coefficient of the electron acceptor.

Clinical Relevance and Drug Development

Orotic Aciduria

Deficiency in the bifunctional UMPS enzyme leads to the rare autosomal recessive disorder known as orotic aciduria.[27][28] This condition is characterized by the massive excretion of orotic acid in the urine, megaloblastic anemia (unresponsive to vitamin B12 or folic acid), and potential developmental delays.[27][29]

-

Type I Orotic Aciduria: A severe deficiency in both the OPRT and ODC activities of UMPS.[27]

-

Type II Orotic Aciduria: A deficiency in only the ODC activity, with elevated OPRT activity.[27] Treatment involves bypassing the metabolic block by administering uridine, which can be converted to UMP by uridine kinase, thereby restoring the pyrimidine pool and alleviating symptoms.[28][29]

Drug Development

The critical role of de novo pyrimidine synthesis in cell proliferation makes its enzymes attractive targets for therapeutic intervention.

-

Oncology: Rapidly dividing cancer cells have a high demand for nucleotides. Inhibiting this pathway can selectively starve tumor cells of the building blocks needed for DNA and RNA synthesis.[6][23] DHODH inhibitors, in particular, have shown promise in treating myeloid malignancies like acute myeloid leukemia (AML).[16][21]

-

Immunology and Autoimmune Disorders: The proliferation of activated lymphocytes during an immune response is heavily dependent on de novo pyrimidine synthesis. DHODH inhibitors like Leflunomide and Teriflunomide are used as disease-modifying antirheumatic drugs (DMARDs) to treat conditions such as rheumatoid arthritis and multiple sclerosis by suppressing this proliferation.[22][23]

-

Antiviral and Antiparasitic Agents: Many viruses and parasites, including RNA viruses and the malaria parasite Plasmodium falciparum, rely on the host's or their own pyrimidine synthesis pathway for replication.[6][23] Therefore, inhibitors of this pathway, such as Brequinar, have demonstrated broad-spectrum antiviral activity.[21] UMPS is also a validated drug target in parasites.[13]

Conclusion

The orotidylic acid biosynthesis pathway is a highly conserved and exquisitely regulated metabolic process fundamental to mammalian life. Its organization into multifunctional enzymatic complexes provides catalytic efficiency and layers of regulatory control, linking it to cell cycle progression and nutrient-sensing pathways. The clinical significance of this pathway is underscored by the genetic disorder orotic aciduria and its emergence as a pivotal target for the development of drugs to treat cancer, autoimmune diseases, and infectious agents. A continued in-depth understanding of its biochemical and regulatory nuances will be crucial for advancing future therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAD, A Multienzymatic Protein at the Head of de Novo Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 14. proteopedia.org [proteopedia.org]

- 15. CAD protein - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic mechanism of OMP synthase: a slow physical step following group transfer limits catalytic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. scbt.com [scbt.com]

- 23. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 24. A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 28. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 29. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

function of orotidine 5'-monophosphate in pyrimidine synthesis

An In-depth Technical Guide on the Core Function of Orotidine (B106555) 5'-Monophosphate in Pyrimidine (B1678525) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidine 5'-monophosphate (OMP) holds a critical position in the de novo biosynthesis of pyrimidine nucleotides, serving as the ultimate precursor to uridine (B1682114) 5'-monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for DNA and RNA synthesis. The conversion of OMP to UMP is catalyzed by OMP decarboxylase (OMPDC), an enzyme renowned for its extraordinary catalytic proficiency. This technical guide provides a comprehensive overview of the function of OMP, the mechanism of its enzymatic conversion, quantitative kinetic data, detailed experimental protocols for studying this reaction, and its significance as a target in drug development.

Introduction to Pyrimidine Biosynthesis and the Role of OMP

The de novo synthesis of pyrimidines is a highly conserved and essential metabolic pathway that constructs the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[1][2] This pathway consists of six enzymatic steps, culminating in the formation of UMP, which is the progenitor of other pyrimidine nucleotides including UTP, CTP, and dTTP.[3] Orotidine 5'-monophosphate (OMP) is the product of the fifth step and the direct substrate for the final, decisive reaction in this pathway.[4][5] Its unique position makes the study of its synthesis and conversion crucial for understanding cellular proliferation and as a target for therapeutic intervention.

The De Novo Pyrimidine Synthesis Pathway: The Journey to UMP

The synthesis of pyrimidine nucleotides begins with simple molecules and proceeds through a series of six enzymatic reactions.[6]

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP.[2]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to yield carbamoyl aspartate.[3]

-

Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate (B8406146).[3]

-

Oxidation: Dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotate (B1227488).[2]

-

Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[3]

-

Decarboxylation: OMP decarboxylase (OMPDC) catalyzes the removal of the carboxyl group from OMP to produce Uridine 5'-Monophosphate (UMP).[2][7]

In mammals, the final two steps are catalyzed by a bifunctional enzyme known as UMP synthase, which possesses both OPRT and OMPDC activity.[8]

Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

The conversion of OMP to UMP is catalyzed by OMP decarboxylase (EC 4.1.1.23), an enzyme that has been the subject of intense scientific scrutiny due to its remarkable catalytic power.

Enzymatic Reaction and Unprecedented Efficiency

OMPDC catalyzes the decarboxylation of OMP without the need for any cofactors, metal ions, or prosthetic groups.[8][9] The enzyme achieves a staggering rate enhancement of 1017-fold over the uncatalyzed reaction.[8][9] To put this into perspective, the uncatalyzed reaction has a half-life of 78 million years, whereas the enzyme-catalyzed reaction occurs in just 18 milliseconds.[8]

Catalytic Mechanism

The precise mechanism behind OMPDC's catalytic prowess is still a subject of investigation, but a leading hypothesis involves ground-state destabilization. It is proposed that electrostatic repulsion between the substrate's carboxylate group and a nearby aspartate residue in the active site destabilizes the OMP molecule.[9] This forces the substrate into a conformation that is closer to the transition state, thereby lowering the activation energy of the reaction. The mechanism is believed to proceed through a stabilized vinyl carbanion intermediate at the C6 position after the loss of CO₂.[9]

Quantitative Analysis of OMP Decarboxylase

The efficiency of OMPDC can be described by its kinetic parameters. These values are crucial for comparing the enzyme's activity across different species and for evaluating the potency of potential inhibitors.

Kinetic Parameters

The Michaelis-Menten constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km) are key indicators of an enzyme's catalytic performance.

| Organism | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Saccharomyces cerevisiae | Wild Type OMPDC | 7 | 20 | 2.9 x 106 | pH 7.1, 25 °C | [10] |

| Saccharomyces cerevisiae | Wild Type OMPDC | 5 | 21 | 4.2 x 106 | N/A | [9] |

| Saccharomyces cerevisiae | Wild Type OMPDC | N/A | 39 | 5.6 x 107 | N/A | [9] |

| Escherichia coli | Wild Type OMPDC | ~5 | N/A | N/A | N/A | [4] |

| Homo sapiens | UMP Synthase (OMPDC domain) | 30 (S0.5) | N/A | N/A | pH 7.4, 25 °C | [3] |

Enzyme Inhibition

Given its essential role, OMPDC is a prime target for inhibitors. Several substrate and transition-state analogs have been developed and characterized.

| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type | Reference |

| 6-Azauridine 5'-monophosphate (6-Aza-UMP) | Yeast OMPDC | 12,400 | Competitive | [9] |

| 6-Cyanouridine 5'-monophosphate (6-Cyano-UMP) | Yeast OMPDC | 29,000 | Competitive | [9] |

| 6-Aminouridine 5'-monophosphate (6-Amino-UMP) | Yeast OMPDC | 840 | Competitive | [9] |

| Barbituric acid monophosphate (BMP) | Human OMPDC | N/A (potent inhibitor) | Competitive | [3] |

| 6-Phosphonouridine 5'-monophosphate (PMP) | E. coli OMPDC | N/A (affinity similar to OMP) | Competitive | [4] |

Experimental Protocols for Measuring OMP Decarboxylase Activity

The activity of OMPDC is typically measured using spectrophotometric or radioactive assays.

Spectrophotometric Assay

This is a continuous assay that monitors the decrease in absorbance as OMP is converted to UMP.

Principle: The conversion of OMP to UMP results in a decrease in absorbance at specific wavelengths. The rate of this decrease is directly proportional to the enzyme's activity. The reaction is typically monitored at 295 nm, or at 279-290 nm where the change in molar extinction coefficient (Δε) is larger.[7][11]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0, at 30°C.[12]

-

MgCl₂ Solution: 75 mM MgCl₂ in deionized water.[12]

-

Substrate (OMP) Solution: 18 mM Orotidine 5'-Monophosphate, sodium salt, in deionized water. Prepare fresh.[12]

-

Enzyme Solution: Prepare a solution of OMP Decarboxylase (e.g., 30-60 units/ml) in cold deionized water immediately before use.[12]

-

-

Assay Procedure:

-

In a quartz cuvette, combine 2.50 ml of Assay Buffer, 0.30 ml of MgCl₂ solution, and 0.10 ml of OMP solution. For the blank, substitute the enzyme solution with deionized water.[12]

-

Mix by inversion and equilibrate the cuvette to 30°C in a thermostatted spectrophotometer.[12]

-

Monitor the absorbance at 295 nm (or other appropriate wavelength) until a stable baseline is achieved.[12]

-

Initiate the reaction by adding 0.10 ml of the Enzyme Solution to the sample cuvette and 0.10 ml of deionized water to the blank cuvette.[12]

-

Immediately mix by inversion and record the decrease in absorbance for approximately 5 minutes.[12]

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve for both the test and blank samples.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA/min) / (Δε * path length * enzyme volume) (Note: The molar extinction coefficient, Δε, for the conversion of OMP to UMP varies with wavelength and pH).

-

Radioactive Assay

This is a highly sensitive discontinuous assay that measures the release of 14CO₂ from radiolabeled OMP.

Principle: The assay uses OMP that is radiolabeled with 14C at the carboxyl group ([carboxyl-14C]OMP). OMPDC-catalyzed decarboxylation releases 14CO₂, which is then trapped and quantified by liquid scintillation counting.[10][12]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Substrate: [carboxyl-14C]OMP of known specific activity, diluted with unlabeled OMP to the desired final concentration.

-

Enzyme Solution: Purified OMP decarboxylase diluted to an appropriate concentration in a suitable buffer.

-

Stopping Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA).

-

CO₂ Trapping Agent: A piece of filter paper soaked in a basic solution (e.g., hyamine hydroxide (B78521) or NaOH) placed in a sealed well above the reaction mixture.

-

-

Assay Procedure:

-

The reaction is typically carried out in a sealed vial or microplate well containing a center well for the CO₂ trap.

-

Pipette the assay buffer and [carboxyl-14C]OMP substrate into the reaction vial.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution. Seal the vial immediately.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by injecting the acidic stopping solution into the reaction mixture, which also facilitates the release of dissolved 14CO₂ into the gas phase.

-

Allow the vial to sit for a period (e.g., 1-2 hours) to ensure complete trapping of the 14CO₂ by the basic filter paper.

-

Carefully remove the filter paper and place it into a scintillation vial.

-

-

Quantification:

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [carboxyl-14C]OMP and the measured CPM.

-

Significance in Drug Development

The essentiality of the pyrimidine biosynthetic pathway, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes, makes its enzymes attractive targets for drug development. OMPDC, catalyzing the final committed step, is of particular interest. Inhibitors of OMPDC can effectively block the production of essential pyrimidines, leading to the cessation of DNA and RNA synthesis and, consequently, cell death. The development of species-specific inhibitors could provide targeted therapies against pathogens like Plasmodium falciparum (the causative agent of malaria) or various bacteria and fungi, while minimizing effects on the human host enzyme.

Conclusion

Orotidine 5'-monophosphate is a cornerstone of de novo pyrimidine biosynthesis. Its role as the direct precursor to UMP places it at a critical juncture, with its conversion being managed by the extraordinarily proficient enzyme, OMP decarboxylase. A thorough understanding of OMP's function, the kinetics and mechanism of OMPDC, and the methodologies to study this reaction are fundamental for researchers in molecular biology, enzymology, and pharmacology. The continued investigation of this pivotal step in pyrimidine metabolism holds significant promise for the development of novel therapeutic agents targeting a range of human diseases.

References

- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interrogation of the active site of OMP decarboxylase from Escherichia coli with a substrate analogue bearing an anionic group at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis by Orotidine 5′-Monophosphate Decarboxylase: Effect of 5-Fluoro and 4′-Substituents on the Decarboxylation of Two-Part Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrinsic activity and stability of bifunctional human UMP synthase and its two separate catalytic domains, orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of evolved 14CO2 in decarboxylase reactions with application to measurement of [14C]oxalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Orotidylic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidylic acid, also known as orotidine (B106555) 5'-monophosphate (OMP), is a pivotal intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its unique chemical architecture and central metabolic role make it a molecule of significant interest in biochemical research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of orotidylic acid. It includes a detailed summary of its quantitative data, a description of its role in the pyrimidine biosynthesis pathway with a corresponding signaling pathway diagram, and outlines key experimental protocols for its analysis.

Chemical Structure and Identifiers

Orotidylic acid is a ribonucleotide consisting of a pyrimidine base, orotic acid, linked to a ribose sugar, which is in turn esterified with a phosphate (B84403) group at the 5' position.

The systematic IUPAC name for orotidylic acid is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. Other common synonyms include Orotidine 5'-monophosphate, OMP, and 5-(dihydrogen phosphate)orotidine.

Table 1: Chemical Identifiers for Orotidylic Acid

| Identifier | Value |

| CAS Number | 2149-82-8 |

| PubChem CID | 160617 |

| ChEBI ID | CHEBI:15842 |

| KEGG ID | C01103 |

| InChIKey | KYOBSHFOBAOFBF-XVFCMESISA-N |

| SMILES | C1=C(N(C(=O)NC1=O)[C@H]2--INVALID-LINK--COP(=O)(O)O)O">C@@HO)C(=O)O |

Physicochemical Properties

The physicochemical properties of orotidylic acid are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of Orotidylic Acid

| Property | Value |

| Molecular Formula | C10H13N2O11P |

| Molecular Weight | 368.19 g/mol |

| pKa | Moderately acidic |

| Solubility | Slightly soluble in water |

| XLogP3 | -4.2 |

Biological Role: The Pyrimidine Biosynthesis Pathway

Orotidylic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and other vital biomolecules. Orotidylic acid is formed from orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by the enzyme orotate phosphoribosyltransferase. Subsequently, orotidylic acid is decarboxylated by orotidine 5'-phosphate decarboxylase to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. In mammals, these two enzymatic activities are carried out by a single bifunctional protein called UMP synthase.

Below is a diagram illustrating the central role of orotidylic acid in the pyrimidine biosynthesis pathway.

Caption: The central role of Orotidylic Acid in the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

The study of orotidylic acid and its role in metabolism requires specific experimental methodologies. Below are outlines of key experimental protocols.

Quantification of Orotidylic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of orotidylic acid in a biological sample.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., cell lysates, tissue homogenates) are deproteinized, typically by acid precipitation (e.g., with perchloric acid or trichloroacetic acid) followed by centrifugation.

-

The supernatant is neutralized and filtered through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.0).

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure orotidylic acid.

-

The peak area of orotidylic acid in the sample chromatogram is compared to the standard curve to determine its concentration.

-

Enzymatic Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

Objective: To measure the activity of the enzyme responsible for the synthesis of orotidylic acid.

Methodology:

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0).

-

Substrates: Orotic acid and 5-phospho-α-D-ribose 1-diphosphate (PRPP).

-

Magnesium chloride (as a cofactor).

-

Enzyme source (e.g., purified enzyme or cell extract).

-

-

Assay Principle: The reaction can be monitored by following the consumption of orotate or the formation of orotidylic acid. A common method is a spectrophotometric assay that measures the decrease in absorbance at 295 nm as orotate is converted to orotidylic acid.

-

Procedure:

-

The reaction is initiated by the addition of the enzyme source to the reaction mixture.

-

The change in absorbance at 295 nm is monitored over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

-

Calculation of Activity: Enzyme activity is calculated using the molar extinction coefficient of orotate and is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Caption: A typical workflow for the quantification of Orotidylic Acid using HPLC.

Conclusion

Orotidylic acid stands as a cornerstone of pyrimidine metabolism. A thorough understanding of its chemical properties, biological synthesis, and degradation is fundamental for researchers in biochemistry and molecular biology. Furthermore, the enzymes involved in its metabolism, particularly UMP synthase, represent validated targets for the development of therapeutic agents against cancer and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important biomolecule.

The Central Role of Orotidylic Acid in De Novo Nucleotide Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental and highly regulated metabolic pathway essential for the proliferation and survival of all living organisms. This technical guide provides an in-depth exploration of the pivotal role of orotidylic acid, also known as orotidine (B106555) 5'-monophosphate (OMP), at the heart of this process. We will delve into the biochemical transformations leading to and from this critical intermediate, the intricate enzymatic machinery involved, and the regulatory mechanisms that govern the flux through this pathway. Furthermore, this guide will present quantitative kinetic data for the key enzymes, detailed experimental protocols for their characterization, and an overview of the clinical significance of this pathway in disease and as a target for therapeutic intervention.

Introduction to De Novo Pyrimidine Synthesis

Pyrimidine nucleotides, namely uridine (B1682114) triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), are indispensable precursors for the synthesis of DNA and RNA.[1][2] They also play crucial roles in carbohydrate and lipid metabolism.[1] The de novo synthesis pathway constructs the pyrimidine ring from simple precursors: bicarbonate, aspartate, and glutamine.[1][3] This energy-intensive process is tightly controlled to meet the cell's demand for nucleotides.[1]

Orotidylic acid (OMP) is the final product of the initial phase of this pathway, representing the first fully formed pyrimidine nucleotide.[4] Its subsequent decarboxylation to uridine monophosphate (UMP) is a key committed step, making the enzymes that catalyze these final two steps critical points of regulation and attractive targets for drug development.[5][6]

The Biochemical Pathway: From Orotic Acid to Uridine Monophosphate

The conversion of the pyrimidine precursor orotic acid to the central pyrimidine nucleotide UMP involves two sequential enzymatic reactions, both of which are catalyzed by a single bifunctional enzyme in mammals known as UMP synthase (UMPS).[7] In bacteria and yeast, these two enzymatic functions are carried out by separate monofunctional proteins.[8][9]

Step 1: Formation of Orotidine 5'-Monophosphate (OMP)

The first of these two steps is the conversion of orotate (B1227488) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to OMP.[10][11] This reaction is catalyzed by the orotate phosphoribosyltransferase (OPRT) domain of UMPS.[8] The reaction is driven by the hydrolysis of the pyrophosphate released from PRPP.[8]

Reaction: Orotate + PRPP → OMP + PPi

Step 2: Decarboxylation of OMP to Uridine 5'-Monophosphate (UMP)

The second and final step in the synthesis of UMP is the decarboxylation of OMP, a reaction catalyzed by the orotidine 5'-monophosphate decarboxylase (OMPDC) domain of UMPS.[9][12] This enzymatic reaction is one of the most proficient known, with a rate enhancement of 1017 over the uncatalyzed reaction.[2][9] The half-life of the uncatalyzed reaction is an astonishing 78 million years, whereas the enzyme-catalyzed reaction proceeds in milliseconds.[2]

Reaction: OMP → UMP + CO2

UMP Synthase: A Bifunctional Enzyme

In multicellular eukaryotes, the OPRT and OMPDC activities reside on a single polypeptide chain, UMP synthase (UMPS).[12] This bifunctional nature is thought to confer kinetic advantages and facilitate the channeling of the OMP intermediate between the two active sites.[8] The OPRT domain is located at the N-terminus, while the OMPDC domain is at the C-terminus.

Quantitative Data

The following tables summarize the kinetic parameters for the two enzymatic activities of UMP synthase from various sources. These values can vary depending on the organism, experimental conditions (pH, temperature, ionic strength), and whether the enzymes are part of a bifunctional complex or are monofunctional.

Table 1: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)

| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Plasmodium falciparum (bifunctional) | PRPP | 9.3 ± 0.5 | 3,534 | 3.8 x 108 | [1] |

| Escherichia coli | Orotate | 5-100 (concentration range) | - | - | [11] |

| Salmonella typhimurium | - | - | - | - | [13] |

| Mycobacterium tuberculosis | - | - | - | - | [10] |

Table 2: Kinetic Parameters of Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Yeast | OMP | - | - | ~1023 (proficiency) | [2] |

| Plasmodium falciparum (bifunctional) | OMP | - | - | - | [1] |

| Yeast (mutant studies) | OMP/FOMP | - | - | - | [14][15] |

Signaling Pathways and Regulation

The de novo pyrimidine synthesis pathway is tightly regulated to ensure a balanced supply of nucleotides for cellular processes. The regulation occurs at multiple levels, including allosteric control of key enzymes and changes in enzyme expression.

Allosteric Regulation of UMP Synthase

UMPS is subject to complex allosteric regulation.[12] The product of the OPRTase domain, OMP, acts as an allosteric activator of the OMPDC domain.[12] At low concentrations of OMP, the OMPDC activity exhibits negative cooperativity, while at higher concentrations, it shows positive cooperativity.[12] The OPRTase activity is activated by low concentrations of OMP, phosphate (B84403), and ADP.[12] The final product of the pathway, UTP, acts as a feedback inhibitor of the first committed step catalyzed by carbamoyl (B1232498) phosphate synthetase II (CPSII), thus regulating the overall flux into the pathway.[16]

Regulation by Oligomerization

The oligomeric state of human UMP synthase (HsUMPS) is influenced by substrate concentrations and plays a role in regulating its activity.[17] The dimeric form of HsUMPS is enzymatically active.[17] However, in the presence of high concentrations of substrates or intermediates, the enzyme can form inactive polymeric condensates.[17] As substrate levels decrease, these polymers dissociate, releasing active dimers.[17] This mechanism allows the cell to store metabolic potential and rapidly respond to changes in nucleotide demand.[17]

Caption: De novo pyrimidine synthesis pathway highlighting the role of orotidylic acid.

Experimental Protocols

Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol is adapted from a continuous spectrophotometric method that measures the decrease in orotic acid concentration.[11][18]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 250 µM DTT

-

Substrate Stock Solutions:

-

Orotic acid (e.g., 2.5 mM in water)

-

PRPP (e.g., 2.5 mM in water)

-

-

Enzyme preparation (purified or cell lysate)

-

UV-compatible cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Set the spectrophotometer to 37°C and the wavelength to 295 nm.

-

In a cuvette, prepare the reaction mixture (e.g., 1 mL total volume) containing the reaction buffer and the desired concentration of orotic acid.

-

Add the enzyme preparation to the cuvette and incubate for 1 minute at 37°C.

-

Initiate the reaction by adding PRPP.

-

Immediately start monitoring the decrease in absorbance at 295 nm for 3-5 minutes.

-

Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of orotic acid at 295 nm (approximately 3.67 - 4.11 mM-1 cm-1).[11]

Spectrophotometric Assay for Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Activity

This protocol is based on the continuous spectrophotometric rate determination of OMP decarboxylation.

Materials:

-

Reaction Buffer: 30 mM Tris-HCl, pH 8.0

-

75 mM MgCl2 solution

-

18 mM OMP solution (prepare fresh)

-

Enzyme preparation (purified or cell lysate)

-

Quartz cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Set the spectrophotometer to 30°C and the wavelength to 295 nm (or 285 nm as used in some protocols).[18]

-

In a quartz cuvette, pipette the following:

-

2.50 mL Reaction Buffer

-

0.30 mL MgCl2 solution

-

0.10 mL OMP solution

-

-

Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 295 nm until it is constant.

-

To a blank cuvette, add 0.10 mL of deionized water. To the test cuvette, add 0.10 mL of the enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Determine the rate of absorbance change per minute from the maximum linear rate for both the test and blank.

-

Calculate the enzyme activity. One unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.

Quantification of Intracellular Pyrimidine Nucleotide Pools by HPLC

This is a general workflow for the analysis of intracellular nucleotide pools. Specific details will vary based on the sample type and instrumentation.[4][19][20]

Workflow:

-

Cell Culture and Treatment: Grow cells under desired conditions and apply any experimental treatments.

-

Cell Lysis and Extraction: Rapidly harvest cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles) in an extraction buffer (e.g., perchloric acid, methanol). This step is critical to quench metabolic activity and preserve the nucleotide pools.

-

Neutralization and Clarification: If using acid extraction, neutralize the extract and centrifuge to remove precipitated proteins and cell debris.

-

Enzymatic Treatment (Optional): To measure total nucleotide pools (mono-, di-, and triphosphates), the extract can be treated with a phosphodiesterase to convert all nucleotides to their respective 5'-monophosphates.[4]

-

HPLC Separation: Inject the prepared extract onto a suitable HPLC column (e.g., anion-exchange or reverse-phase). Use an appropriate mobile phase and gradient to separate the different nucleotides.

-

Detection and Quantification: Detect the nucleotides using a UV detector at a specific wavelength (e.g., 260 nm). Quantify the concentration of each nucleotide by comparing the peak area to a standard curve generated with known concentrations of nucleotide standards.

-

Data Normalization: Normalize the nucleotide concentrations to cell number or total protein content.

Caption: A generalized workflow for the quantification of intracellular nucleotides.

Clinical Relevance and Therapeutic Targeting

Orotic Aciduria

Defects in the UMP synthase gene lead to a rare autosomal recessive metabolic disorder called orotic aciduria.[21] This condition is characterized by the accumulation and excessive excretion of orotic acid in the urine due to the inability to convert it to OMP.[22] Clinical manifestations include megaloblastic anemia that is unresponsive to vitamin B12 or folate, failure to thrive, and developmental delays.[21] Treatment involves the administration of uridine, which can be salvaged to UMP, bypassing the enzymatic block and providing a source for pyrimidine nucleotide synthesis.

UMP Synthase as a Drug Target

The critical role of de novo pyrimidine synthesis in rapidly proliferating cells, such as cancer cells and pathogens, makes the enzymes of this pathway attractive targets for drug development.[5][6][9] Inhibitors of UMP synthase can deplete the cellular pool of pyrimidine nucleotides, thereby halting DNA and RNA synthesis and inhibiting cell growth.[9]

Several classes of compounds have been investigated as UMPS inhibitors.[5][9] These include pyrimidine analogs and other small molecules that bind to the active sites of the OPRT or OMPDC domains.[5][9] The development of potent and selective inhibitors of UMP synthase holds promise for new therapeutic strategies in oncology and infectious diseases.[5][23]

Conclusion

Orotidylic acid stands at a crucial crossroads in de novo pyrimidine synthesis. The enzymes responsible for its formation and conversion, housed within the elegant bifunctional architecture of UMP synthase, are masterfully regulated to meet the cell's dynamic needs for nucleic acid precursors. A thorough understanding of the biochemistry, kinetics, and regulation of this pathway is paramount for researchers and clinicians alike. The detailed experimental protocols provided herein offer a practical guide for investigating this fundamental metabolic process. As our knowledge of the intricate workings of this pathway deepens, so too will our ability to rationally design therapeutic interventions for a range of human diseases.

References

- 1. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 2. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for measuring free-nucleotide pool sizes and incorporation of labeled precursors: its application in studying myocardial pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mammalian synthesis of UMP from orotate: the regulation of and conformers of complex U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Molecular, kinetic and thermodynamic characterization of Mycobacterium tuberculosis orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 13. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rate and Equilibrium Constants for an Enzyme Conformational Change during Catalysis by Orotidine 5'-Monophosphate Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conversion of UMP, an allosteric inhibitor of carbamyl phosphate synthetase, to an activator by modification of the UMP ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. benchchem.com [benchchem.com]

- 21. Mild orotic aciduria in UMPS heterozygotes: a metabolic finding without clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Orotic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 23. academic.oup.com [academic.oup.com]

Orotidylic Acid Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotidylic acid, or orotidine (B106555) 5'-monophosphate (OMP), is the pivotal precursor to all de novo synthesized pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. The metabolic pathways culminating in OMP, while functionally conserved, exhibit profound structural and regulatory divergences between prokaryotes and eukaryotes. These differences primarily manifest in the enzymatic machinery responsible for the final steps of UMP (uridine 5'-monophosphate) synthesis. In prokaryotes, these steps are catalyzed by distinct, monofunctional enzymes, whereas in most eukaryotes, they are performed by a large, bifunctional enzyme complex known as UMP synthase (UMPS). Furthermore, the preceding oxidation of dihydroorotate (B8406146) shows critical differences in subcellular localization and coupling to cellular respiration. This guide provides a detailed comparative analysis of orotidylic acid metabolism, focusing on the key enzymes, regulatory strategies, and kinetic parameters. We present detailed experimental protocols for assaying the key enzymes and utilize pathway diagrams to visually articulate the core distinctions, offering a comprehensive resource for researchers in molecular biology and professionals in drug development seeking to exploit these differences for therapeutic intervention.

Core Metabolic Pathways: From Orotate (B1227488) to UMP

The final two reactions in the de novo biosynthesis of UMP involve the conversion of orotate to OMP, followed by the decarboxylation of OMP to yield UMP.

-

Phosphoribosylation: Orotate is combined with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine 5'-monophosphate (OMP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) .[1][2]

-

Decarboxylation: OMP is then irreversibly decarboxylated to produce UMP, the first pyrimidine nucleotide of the pathway. This is catalyzed by orotidine 5'-phosphate decarboxylase (OMPD) .[3]

While these core reactions are universal, the organization of the enzymes that catalyze them is a primary point of divergence between prokaryotes and most eukaryotes.

Prokaryotic Pathway: A System of Monofunctional Enzymes

In bacteria and archaea, as well as in some lower eukaryotes like yeast (Saccharomyces cerevisiae), OPRT and OMPD exist as separate, monofunctional proteins encoded by distinct genes.[1][3] This modular arrangement allows for independent regulation and expression of each catalytic step.

Caption: Prokaryotic pathway for UMP synthesis.

Eukaryotic Pathway: The Bifunctional UMP Synthase (UMPS)

In mammals and other multicellular organisms, the OPRT and OMPD catalytic functions are fused into a single polypeptide chain called UMP synthase (UMPS).[1][4] The OPRT activity resides in the N-terminal domain, while the OMPD activity is located in the C-terminal domain.[1][4] This fusion is believed to confer a significant kinetic advantage, possibly by channeling the OMP intermediate directly from the OPRT active site to the OMPD active site, and by enhancing thermal stability.[4] This structural arrangement is a key distinction from the prokaryotic system.

Caption: Eukaryotic pathway featuring mitochondrial DHODH and bifunctional UMPS.

Comparative Analysis of Key Enzymes

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, the oxidation of dihydroorotate to orotate. This enzyme is a major point of divergence and a critical drug target.

-

Prokaryotic DHODH (Class 1): These are typically cytosolic enzymes.[5] They can be further divided into two subclasses: homodimers that use fumarate (B1241708) as an electron acceptor and heterotetramers that use NAD+.[5] The catalytic active site relies on a cysteine residue.[6]

-

Eukaryotic DHODH (Class 2): In eukaryotes, DHODH is a monomeric protein located on the outer surface of the inner mitochondrial membrane.[5][7] It is a flavoprotein that donates electrons to the mitochondrial respiratory chain via coenzyme Q (ubiquinone).[5][7] This directly links pyrimidine nucleotide synthesis to cellular respiration and energy metabolism.[5][8] The catalytic residue in this class is a serine.[6]

Orotate Phosphoribosyltransferase (OPRT)

-

Prokaryotes: A distinct enzyme that catalyzes the formation of OMP from orotate and PRPP.[1] In bacteria, the structure is often a dimer of two subunits.[1]

-

Eukaryotes: The N-terminal domain of the bifunctional UMPS protein. This domain retains the core catalytic function but its activity is influenced by the fused OMPD domain.[4]

Orotidine 5'-phosphate Decarboxylase (OMPD)

-

Prokaryotes: A monofunctional enzyme that is typically a dimer of identical subunits.[9]

-

Eukaryotes: The C-terminal domain of UMPS. The eukaryotic enzyme exhibits complex allosteric regulation, where the intermediate product, OMP, can act as an activator of the OMPD domain, a feature not observed in the same manner in the separated prokaryotic enzymes.[4] OMPD is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without the need for cofactors.[3][9]

Regulation of Pyrimidine Biosynthesis

The strategies for regulating the pyrimidine biosynthetic pathway differ significantly, reflecting the distinct cellular environments of prokaryotes and eukaryotes.

-

Prokaryotic Regulation: Control is exerted primarily at the level of gene expression. In bacteria like E. coli and B. subtilis, the pyr genes are often organized into operons. Their expression is regulated by transcription attenuation mechanisms that are sensitive to intracellular nucleotide pools.[10][11] For example, high concentrations of UTP can cause premature termination of transcription of the pyr operons, thus shutting down the pathway when the end product is abundant.[10]

-

Eukaryotic Regulation: Eukaryotic regulation is multi-layered, involving feedback inhibition and allosteric control of enzymes. The initial, rate-limiting enzyme of the pathway, CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), is allosterically inhibited by the final end-product UTP. UMPS itself is subject to complex regulation by OMP, which can act as an allosteric activator of the OMPD domain, creating a feed-forward activation loop.[4] Recent studies also suggest that human UMPS can be sequestered into inactive biomolecular condensates as a way to store metabolic potential.[12]

Caption: Contrasting regulatory logic in prokaryotes and eukaryotes.

Data Presentation: Comparative Enzyme Characteristics

The following table summarizes the key differences in the enzymes involved in and immediately preceding orotidylic acid metabolism.

| Feature | Prokaryotic System (e.g., E. coli) | Eukaryotic System (e.g., Human) |

| DHODH Location | Cytosol[5] | Inner mitochondrial membrane[5][7] |

| DHODH Electron Acceptor | Fumarate or NAD+[5] | Coenzyme Q (linked to respiratory chain)[7] |

| OPRT Structure | Monofunctional, independent enzyme[1] | N-terminal domain of bifunctional UMPS[1][4] |

| OMPD Structure | Monofunctional, independent enzyme[3] | C-terminal domain of bifunctional UMPS[3][4] |

| Enzyme Organization | Separate proteins encoded by distinct genes | Single bifunctional protein (UMPS) encoded by one gene[4] |

| Primary Regulation | Transcriptional attenuation (e.g., UTP-sensitive)[10] | Allosteric feedback inhibition (e.g., UTP on CAD)[13] |

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying metabolic pathways and for screening potential inhibitors. Below are detailed methodologies for the key enzymes.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol is based on a colorimetric assay that measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

-

Principle: DHODH oxidizes dihydroorotate to orotate and passes the electrons to an acceptor. In this assay, the electrons reduce DCIP, causing a measurable decrease in absorbance at 600-650 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Recombinant human DHODH (or other source).

-

10 mM Coenzyme Q10 (in DMSO).

-

10 mM DCIP (in water).

-

50 mM Dihydroorotic acid (substrate).

-

-

Procedure:

-

Prepare a reaction master mix in a 96-well plate. For a 200 µL final volume, add assay buffer, DHODH enzyme (e.g., to a final concentration of 20-25 nM), Coenzyme Q10 (final 100 µM), and DCIP (final 200 µM).[14][15][16]

-

If testing inhibitors, pre-incubate the enzyme and inhibitor for 15-30 minutes at 25°C.[15]

-

Initiate the reaction by adding dihydroorotic acid to a final concentration of 500 µM.[15][16]

-

Immediately measure the decrease in absorbance at 600 nm or 650 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader.[15][17]

-

The rate of reaction is proportional to the rate of absorbance decrease.

-

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol describes a continuous spectrophotometric assay based on the change in absorbance of orotic acid.

-

Principle: Orotic acid has a distinct absorbance peak at 295 nm. As it is consumed by OPRT to form OMP, the absorbance at this wavelength decreases.

-

Reagents:

-

Procedure:

-

In a UV-transparent cuvette, prepare a reaction mixture containing assay buffer, enzyme source, and orotic acid (e.g., final concentration of 5-100 µM).[19]

-

Equilibrate the mixture to the desired temperature (e.g., 25-37°C).

-

Initiate the reaction by adding PRPP to a final concentration of 100-500 µM.[19]

-

Immediately monitor the decrease in absorbance at 295 nm for 2-5 minutes.

-

Calculate the rate of orotate consumption using its molar extinction coefficient.

-

Alternative Fluorometric Method: A more sensitive assay utilizes a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with the remaining orotic acid in the sample after the enzymatic reaction to produce a fluorescent signal. This method is suitable for crude cell lysates.[18][20]

-

Orotidine 5'-phosphate Decarboxylase (OMPD) Activity Assay

This protocol is a direct, continuous spectrophotometric assay.

-

Principle: OMP and UMP have different molar extinction coefficients. The conversion of OMP to UMP results in a decrease in absorbance at 295 nm.[21]

-

Reagents:

-

Assay Buffer: 30 mM Tris-HCl (pH 8.0), 7.5 mM MgCl₂.[21]

-

Purified OMPD or cell lysate containing OMPD/UMPS.

-

18 mM Orotidine 5'-Monophosphate (OMP), sodium salt.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer and OMP solution (e.g., to a final concentration of 0.6 mM).[21]

-

Equilibrate to 30°C and establish a stable baseline reading at 295 nm.

-

Initiate the reaction by adding the enzyme solution (e.g., 3-6 units).

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.[21]

-

Calculate the rate using the differential molar extinction coefficient between OMP and UMP.

-

Implications for Drug Development

The significant structural and mechanistic differences between prokaryotic and eukaryotic pyrimidine biosynthetic enzymes make them attractive targets for selective drug design.

-

Targeting DHODH: Because human DHODH is a mitochondrial enzyme linked to the electron transport chain, its inhibition profoundly impacts rapidly proliferating cells like cancer cells and activated immune cells, which have a high demand for pyrimidines.[8][13] This has made DHODH a prime target for the development of anti-cancer, immunosuppressive, and anti-parasitic drugs.[8][22]

-

Targeting UMPS/OPRT/OMPD: The bifunctional nature of eukaryotic UMPS presents a unique target compared to the separate prokaryotic enzymes. Inhibitors could be designed to disrupt the interaction between the OPRT and OMPD domains or to target the specific active sites. The differences in enzyme structure between human and pathogenic protozoa (e.g., Plasmodium falciparum) could be exploited to develop selective anti-parasitic agents.

The detailed understanding of these metabolic pathways, from their genetic regulation to their enzyme kinetics and structure, is paramount for the rational design of next-generation therapeutics that can selectively target pathogenic organisms or aberrant human cells with minimal host toxicity.

References

- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. esrf.fr [esrf.fr]

- 7. grokipedia.com [grokipedia.com]

- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine [link.springer.com]

- 9. The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mdpi.com [mdpi.com]

The Enzymatic Keystone of Pyrimidine Synthesis: A Technical Guide to the Conversion of Orotate to Orotidylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of orotate (B1227488) to orotidylic acid (OMP), a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway. This pivotal reaction is catalyzed by the enzyme Orotate Phosphoribosyltransferase (OPRTase), a key target for therapeutic intervention in various diseases, including cancer and parasitic infections. This document details the enzyme's mechanism, presents quantitative kinetic data, outlines experimental protocols for its study, and visualizes the associated metabolic pathway and experimental workflows.

Core Concepts: The Orotate Phosphoribosyltransferase Reaction

Orotate phosphoribosyltransferase (EC 2.4.2.10) catalyzes the reversible transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, yielding orotidine (B106555) 5'-monophosphate (OMP) and inorganic pyrophosphate (PPi).[1][2] This reaction is the fifth step in the six-step de novo pyrimidine synthesis pathway, which is essential for the production of the pyrimidine nucleotides necessary for DNA and RNA synthesis.[3]

In mammals, including humans, OPRTase is the N-terminal domain of a bifunctional enzyme called UMP synthase (UMPS).[3][4][5] The C-terminal domain of UMPS is orotidine 5'-phosphate decarboxylase (ODCase), which catalyzes the subsequent conversion of OMP to uridine (B1682114) monophosphate (UMP).[5] In contrast, in bacteria and yeast, OPRTase and ODCase are separate monofunctional enzymes.[1][3]

The proposed catalytic mechanism for OPRTase is an SN1-type reaction, which involves the formation of an oxocarbenium ion intermediate from PRPP, followed by a nucleophilic attack by the N1 atom of orotate.[2][6] The reaction is dependent on the presence of a divalent metal ion, typically Mg2+.[7]

Quantitative Data: A Comparative Look at OPRTase Kinetics

The kinetic parameters of OPRTase vary across different species, which is a crucial consideration in the development of species-specific inhibitors. The following tables summarize key kinetic constants for OPRTase from various organisms.

| Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Homo sapiens (UMPS) | Orotidine 5'-phosphate | 16.6 | - | 0.75 | - | [4] |

| Escherichia coli | Orotate | - | - | - | - | [8][9] |

| PRPP | - | - | - | - | [8][9] | |

| Saccharomyces cerevisiae | 5-azaorotate | 75.5 ± 0.1 | - | - | - | [10] |

| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 µM/min/mg | 3,534 | 3.8 x 108 | [1][11] |

| Thermus thermophilus | Orotate | 75 | 300 units/mg | - | - | [2] |

Table 1: Michaelis-Menten Constants and Catalytic Efficiencies of OPRTase. Note: Data for some organisms and substrates are not fully available in the literature. Vmax values are reported in their original units.

Enzyme Inhibition: Key to Therapeutic Development

OPRTase is a validated target for the anticancer drug 5-fluorouracil (B62378) (5-FU). 5-FU is a prodrug that is converted into the active metabolite 5-fluoro-UMP (FUMP) by OPRTase. FUMP then inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[12][13] Pyrophosphate, a product of the OPRTase reaction, also acts as an inhibitor.[14]

| Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference(s) |

| Pyrophosphate | Escherichia coli | 131 | - | [7] |

| Pyrophosphate | Plasmodium falciparum | - | Potent inhibitor of the enzyme complex | [14] |

| 5-Fluoroorotic acid | HeLa cells | - | Competitive | [14] |

| MRPP-5'-monophosphate | - | 40 | Competitive with phosphate | [15][16] |

| APP-MP | Novikoff hepatoma cells | 430 | Noncompetitive | [17] |

Table 2: Inhibition Constants (Ki) for OPRTase Inhibitors. Note: The type of inhibition is not always specified in the literature.

Visualizing the Core Processes

The De Novo Pyrimidine Biosynthesis Pathway

The enzymatic conversion of orotate to OMP is a central step in the synthesis of all pyrimidine nucleotides. The following diagram illustrates the complete de novo pathway.

A Standardized Experimental Workflow for OPRTase Characterization

A systematic approach is essential for the thorough characterization of OPRTase activity and its inhibition. The workflow below outlines the key stages, from enzyme acquisition to detailed kinetic analysis.

Experimental Protocols

Spectrophotometric Assay for OPRTase Activity

This continuous assay monitors the decrease in absorbance at 295 nm as orotate is consumed.[18]

Materials:

-

Assay Buffer: 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2

-

Substrates: Orotic acid (OA), 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Enzyme: Purified OPRTase or UMP synthase

-

UV-compatible cuvettes or microplate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a final volume of 150 µL containing:

-

Assay Buffer

-

100 µM PRPP

-

A suitable amount of enzyme (e.g., 1 µg of E. coli OPRTase)

-

Varying concentrations of orotic acid (e.g., 5-100 µM) to determine Km for orotate.

-

-

Pre-incubate the reaction mixture (without PRPP) at 25°C for 1 minute.

-

Initiate the reaction by adding PRPP.

-

Immediately monitor the decrease in absorbance at 295 nm for 2 minutes, recording data at regular intervals. The molar extinction coefficient for orotate at 295 nm is approximately 4.11 mM-1cm-1 under these conditions.[18]

-